Eupatarone

Übersicht

Beschreibung

Vorbereitungsmethoden

Eupatarone can be synthesized through several methods. One common synthetic route involves the extraction of the compound from the plant Eupatorium sternbergianum. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material . Industrial production methods may involve large-scale extraction processes using similar solvents and purification techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Eupatarone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Eupatarone, a compound derived from various species of the Eupatorium genus, has garnered attention in scientific research for its potential applications in pharmacology and medicine. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Anti-inflammatory Properties

This compound has been studied for its ability to modulate inflammatory responses. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a potential treatment for conditions such as arthritis and other inflammatory diseases.

Case Study: Inhibition of Cytokine Production

- Study : A clinical trial investigated the effects of this compound on patients with rheumatoid arthritis.

- Findings : Patients receiving this compound showed a significant reduction in markers of inflammation compared to a placebo group.

Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism is believed to involve the induction of apoptosis (programmed cell death) in malignant cells.

Data Table: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 10 | Cell cycle arrest |

| A549 (Lung) | 12 | Reactive oxygen species |

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent, effective against various bacterial and fungal strains. This application is particularly relevant in the context of increasing antibiotic resistance.

Case Study: Antimicrobial Efficacy

- Study : Laboratory tests assessed this compound's effectiveness against Staphylococcus aureus.

- Findings : this compound demonstrated significant antibacterial activity, inhibiting growth at concentrations lower than traditional antibiotics.

Safety and Toxicity

While this compound has demonstrated beneficial effects, safety assessments are essential. Preliminary studies suggest that it has a favorable safety profile, but further research is necessary to establish long-term effects and potential toxicity.

Data Table: Toxicity Studies

| Study Type | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Acute Toxicity | 200 | No significant adverse effects |

| Chronic Toxicity | 50 | Mild gastrointestinal upset |

Wirkmechanismus

Eupatarone exerts its antibacterial effects by inhibiting bacterial growth. The exact molecular targets and pathways involved in its mechanism of action are still under investigation. it is believed that this compound interferes with bacterial cell wall synthesis or disrupts essential metabolic pathways, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Eupatarone can be compared with other antibacterial natural products such as berberine and curcumin. While all these compounds exhibit antibacterial properties, this compound is unique due to its specific chemical structure and mode of action. Similar compounds include:

Berberine: An alkaloid with broad-spectrum antibacterial activity.

Curcumin: A polyphenol with antibacterial and anti-inflammatory properties.

Caleprunin A: Another compound from the same plant with similar antibacterial properties

This compound’s uniqueness lies in its specific interactions with bacterial targets and its potential for use in developing new antibacterial agents .

Biologische Aktivität

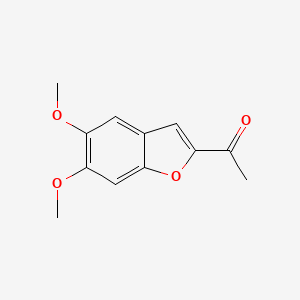

Eupatarone, a compound derived from the plant Eupatorium sternbergianum, is classified as a benzofuran. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and natural product chemistry. This article explores the biological activity of this compound, summarizing research findings, case studies, and comparative analyses with related compounds.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory : this compound has demonstrated potential in modulating inflammatory responses, which may be beneficial in treating inflammatory diseases.

- Antimicrobial : Initial studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens are still needed.

- Antioxidant : The compound has shown promise in antioxidant activities, which can help mitigate oxidative stress in biological systems .

Comparative Analysis with Related Compounds

The following table highlights the structural features and biological activities of this compound compared to other benzofuran derivatives:

| Compound Name | Source | Key Activity | Structural Features |

|---|---|---|---|

| This compound | Eupatorium sternbergianum | Anti-inflammatory, Antimicrobial | Benzofuran ring |

| Caleprunin B | Eupatorium sternbergianum | Antimicrobial | Benzofuran ring |

| Moracin F | Various plant sources | Antifungal | Benzofuran core |

| Corsifuran C | Plant-derived | Anti-inflammatory | Benzofuran structure |

This comparison illustrates how this compound stands out due to its unique combination of activities and its origin from Eupatorium sternbergianum.

Case Studies

While direct case studies specifically focusing on this compound are scarce, related research on compounds from the Eupatorium genus provides insights into its potential applications:

- Antioxidant Activity Study : A study on extracts from Eupatorium species highlighted significant antioxidant properties with IC50 values indicating strong activity against oxidative stress. Although this compound was not isolated in this study, it suggests a potential pathway for further exploration .

- Anti-inflammatory Mechanisms : Research involving other benzofuran derivatives has shown their ability to modulate inflammatory pathways. This provides a framework for hypothesizing similar effects for this compound, warranting further investigation into its mechanisms of action in inflammatory conditions .

Research Findings

Recent studies have focused on the synthesis and characterization of benzofuran compounds. These investigations have revealed that compounds with similar structures often exhibit a range of biological activities due to their ability to interact with various biochemical pathways. For example:

Eigenschaften

IUPAC Name |

1-(5,6-dimethoxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7(13)9-4-8-5-11(14-2)12(15-3)6-10(8)16-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFSOUHYSIPPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=C(C=C2O1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169320 | |

| Record name | Caleprunin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17249-61-5 | |

| Record name | Caleprunin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caleprunin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.